molecular formula C8H18N2O2S B2994205 1-Propan-2-ylpiperidine-4-sulfonamide CAS No. 1247624-40-3

1-Propan-2-ylpiperidine-4-sulfonamide

Cat. No.: B2994205
CAS No.: 1247624-40-3
M. Wt: 206.3
InChI Key: HHSSXGAVIFGQMU-UHFFFAOYSA-N
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Description

1-Propan-2-ylpiperidine-4-sulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.3 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propan-2-ylpiperidine-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-4-sulfonic acid with propan-2-ylamine under specific reaction conditions, such as the use of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-ylpiperidine-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonyl compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Propan-2-ylpiperidine-4-sulfonamide has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anti-inflammatory properties, making it a potential candidate for drug development.

  • Medicine: It can be explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

  • Industry: The compound may find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Propan-2-ylpiperidine-4-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine-4-sulfonic acid

  • Propan-2-ylamine

  • Other sulfonamide derivatives

Properties

IUPAC Name

1-propan-2-ylpiperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)10-5-3-8(4-6-10)13(9,11)12/h7-8H,3-6H2,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSSXGAVIFGQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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